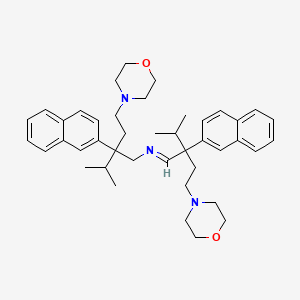
Morpholine, 4,4'-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)-
Description
Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- is a complex organic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its versatile applications in various fields such as chemistry, biology, and industry.
Properties
CAS No. |
33310-70-2 |
|---|---|
Molecular Formula |
C42H55N3O2 |
Molecular Weight |
633.9 g/mol |
IUPAC Name |
3-methyl-N-[3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-2-ylbutyl]-2-(2-morpholin-4-ylethyl)-2-naphthalen-2-ylbutan-1-imine |
InChI |
InChI=1S/C42H55N3O2/c1-33(2)41(17-19-44-21-25-46-26-22-44,39-15-13-35-9-5-7-11-37(35)29-39)31-43-32-42(34(3)4,18-20-45-23-27-47-28-24-45)40-16-14-36-10-6-8-12-38(36)30-40/h5-16,29-31,33-34H,17-28,32H2,1-4H3 |
InChI Key |
PSZMAIHBKOXRGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCN1CCOCC1)(CN=CC(CCN2CCOCC2)(C3=CC4=CC=CC=C4C=C3)C(C)C)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- typically involves the dehydration of diethanolamine with concentrated sulfuric acid . This process is carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both amine and ether functional groups .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, strong oxidizers, and metals . The reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is employed in the study of enzyme mechanisms and protein interactionsIn industry, it is used in the production of rubber, optical brighteners, and as a solvent in the fiber industry .
Mechanism of Action
The mechanism of action of Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- involves its interaction with various molecular targets and pathways. The compound’s amine and ether functional groups allow it to participate in a range of biochemical reactions, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- include other morpholine derivatives such as diethylenimide oxide, 1,4-oxazinane, and tetrahydro-1,4-oxazine .
Uniqueness: What sets Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- apart from these similar compounds is its unique structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


